molecular formula C14H28N4O2 B6986291 N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-1-methylpiperazine-2-carboxamide

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-1-methylpiperazine-2-carboxamide

Cat. No.: B6986291
M. Wt: 284.40 g/mol
InChI Key: LMFLMJQLQOSEFC-UHFFFAOYSA-N
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Description

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-1-methylpiperazine-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research

Properties

IUPAC Name

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-1-methylpiperazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N4O2/c1-14(2)11-18(8-9-20-14)7-5-16-13(19)12-10-15-4-6-17(12)3/h12,15H,4-11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFLMJQLQOSEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CCNC(=O)C2CNCCN2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-1-methylpiperazine-2-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Alkylation: The morpholine derivative is then alkylated using 2-chloroethylamine hydrochloride to introduce the ethyl group.

    Piperazine Ring Formation: The alkylated morpholine is reacted with 1-methylpiperazine in the presence of a base such as sodium hydride to form the piperazine ring.

    Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the piperazine derivative with an appropriate isocyanate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-1-methylpiperazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxides of the morpholine and piperazine rings.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-1-methylpiperazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-1-methylpiperazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide: Shares a similar morpholine and piperazine structure but with different substituents.

    2-(2,6-Dimethylmorpholin-4-yl)ethanamine: Contains a morpholine ring but lacks the piperazine and carboxamide groups.

Uniqueness

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-1-methylpiperazine-2-carboxamide is unique due to its combination of morpholine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it valuable in multiple research fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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